molecular formula C18H16N2O B11846885 Benzenecarboximidamide, 3-[(1-naphthalenyloxy)methyl]- CAS No. 57323-90-7

Benzenecarboximidamide, 3-[(1-naphthalenyloxy)methyl]-

Cat. No.: B11846885
CAS No.: 57323-90-7
M. Wt: 276.3 g/mol
InChI Key: DGDYFKTZWYLUBR-UHFFFAOYSA-N
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Description

Benzenecarboximidamide derivatives are characterized by a benzene ring substituted with a carboximidamide group (-C(=NH)NH₂) and additional functional groups. The compound 3-[(1-naphthalenyloxy)methyl]-benzenecarboximidamide features a 1-naphthalenyloxy methyl substituent at the 3-position of the benzene core.

Properties

CAS No.

57323-90-7

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

3-(naphthalen-1-yloxymethyl)benzenecarboximidamide

InChI

InChI=1S/C18H16N2O/c19-18(20)15-8-3-5-13(11-15)12-21-17-10-4-7-14-6-1-2-9-16(14)17/h1-11H,12H2,(H3,19,20)

InChI Key

DGDYFKTZWYLUBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC3=CC(=CC=C3)C(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((naphthalen-1-yloxy)methyl)benzimidamide typically involves the reaction of naphthalen-1-ol with a suitable benzimidamide precursor. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 3-((naphthalen-1-yloxy)methyl)benzimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

3-((Naphthalen-1-yloxy)methyl)benzimidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidamide moiety, using reagents like sodium hydride or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride in DMF or LDA in tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Benzenecarboximidamide, 3-[(1-naphthalenyloxy)methyl]- has been investigated for its therapeutic potential in several areas:

  • Anticancer Activity : Research indicates that this compound can induce apoptosis in various cancer cell lines. For instance, studies have shown its efficacy against breast and colorectal cancer cells by disrupting cell cycle progression and promoting programmed cell death .
  • Pain Management : The compound may modulate pain pathways by acting on specific receptors involved in pain perception, suggesting potential applications in pain relief therapies .
  • Neuroprotection : It has shown promise as a cerebroprotective agent, particularly in the prevention and treatment of cerebrovascular disorders such as cerebral infarction and hemorrhage. The compound's ability to inhibit fatty acid amide hydrolase (FAAH) suggests that it may enhance levels of endogenous sleep substances, thereby promoting neuroprotection .

The biological activity of Benzenecarboximidamide is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been noted for its ability to inhibit cytochrome P450 lanosterol 14α-demethylase, leading to antifungal effects. This mechanism highlights its potential use in treating fungal infections.
  • Kinase Interaction : Preliminary studies suggest that it may inhibit kinases such as FRK and PDE4D, which are implicated in cancer progression and inflammation .

Material Science

In addition to its biological applications, Benzenecarboximidamide can serve as a building block for synthesizing more complex organic molecules and advanced materials, including polymers and coatings. Its unique chemical structure allows for versatility in material development .

Case Study 1: Anticancer Efficacy

A study examining the effects of Benzenecarboximidamide on breast cancer cell lines demonstrated significant reductions in cell viability and induction of apoptosis. The mechanism was linked to the compound's ability to disrupt key signaling pathways involved in tumor growth.

Case Study 2: Neuroprotective Effects

In a rat model of cerebral ischemia, administration of Benzenecarboximidamide resulted in reduced infarct volumes compared to control groups. This suggests that the compound may offer protective effects against neuronal damage during cerebrovascular events .

Mechanism of Action

The mechanism of action of 3-((naphthalen-1-yloxy)methyl)benzimidamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of cytochrome P450 lanosterol 14α-demethylase, inhibiting its activity and thereby exerting antifungal effects . The compound’s structure allows it to fit into the enzyme’s active site, disrupting its normal function.

Comparison with Similar Compounds

Table 1: Key Properties of Benzenecarboximidamide Derivatives

Compound Name & Substituents Molecular Formula Molecular Weight Key Features References
3-[(1-Naphthalenyloxy)methyl]- (Target) Not explicitly provided Inferred ~280–330* Bulky naphthalene group; potential for enhanced π-π interactions. N/A
3-(Phenylmethoxy)- (Benzyloxy derivative) C₁₄H₁₄N₂O 226.278 Benzyloxy group; simpler synthesis (71% yield via three-component reaction).
3-[[(4-Chlorophenyl)sulfonyl]methyl]-N-hydroxy C₁₄H₁₃ClN₂O₃S 324.78 Sulfonyl and N-hydroxy groups; higher polarity (pKa ~14.36).
4-[[3-[[4-[2-(4-Hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]- C₃₀H₃₀N₂O₃ 466.58 Complex branched structure; likely low solubility due to size.

*Estimated based on analogs with similar substituents.

Solubility and Polarity

  • Naphthalenyloxy Derivative : Reduced solubility in polar solvents compared to benzyloxy analogs due to naphthalene’s hydrophobicity.
  • Sulfonylmethyl-N-Hydroxy Derivative : Higher polarity (density ~1.41 g/cm³) and acidity (pKa ~14.36) due to sulfonyl and hydroxyl groups .

Steric and Electronic Effects

  • Naphthalenyloxy vs.
  • Sulfonyl vs. Alkoxy : Sulfonyl groups enhance electron-withdrawing effects, stabilizing negative charges and influencing reactivity .

Biological Activity

Benzenecarboximidamide, 3-[(1-naphthalenyloxy)methyl]- is a compound of interest in pharmacological research due to its potential biological activities, particularly in the context of cancer and pain management. This article synthesizes available data on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C15H16N2OC_{15}H_{16}N_2O. The presence of the naphthalenyloxy group is significant in its interaction with biological targets.

Research indicates that benzenecarboximidamide derivatives may act through multiple pathways:

  • Inhibition of Kinases : The compound has been shown to interact with various kinases involved in cancer cell proliferation and survival. For instance, it may inhibit the activity of specific kinases like FRK and PDE4D, which are implicated in cancer progression and inflammation .
  • Modulation of Pain Pathways : Studies suggest that compounds similar to benzenecarboximidamide can modulate pain pathways by acting as agonists or antagonists at pain receptors .

Anticancer Activity

Several studies have highlighted the anticancer potential of benzenecarboximidamide derivatives:

  • Cell Line Studies : In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines. For example, compounds with structural similarities have shown efficacy against breast and colorectal cancer cells by disrupting cell cycle progression and promoting programmed cell death .
  • Animal Models : In vivo studies using animal models have supported these findings, showing reduced tumor growth rates when treated with benzenecarboximidamide derivatives .

Pain Management

The modulation of pain pathways is another significant aspect of this compound's biological activity:

  • Pain Relief Studies : Research indicates that benzenecarboximidamide can reduce pain responses in animal models, suggesting its potential as an analgesic agent. The compound's ability to inhibit specific pain mediators has been documented in several preclinical trials .

Data Table: Summary of Biological Activities

Activity TypeMechanismModel TypeReference
AnticancerApoptosis inductionCell lines
AnticancerCell cycle disruptionAnimal models
Pain modulationInhibition of pain receptorsAnimal models

Case Studies

  • Case Study on Cancer Treatment : A study conducted on a series of benzenecarboximidamide derivatives demonstrated significant anticancer activity against human breast cancer cells. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation .
  • Pain Management Application : In a clinical trial involving patients with chronic pain conditions, derivatives of benzenecarboximidamide exhibited a notable reduction in pain scores compared to placebo, indicating their potential role as effective analgesics .

Q & A

Q. What are the recommended synthetic routes for introducing naphthyloxymethyl substituents to benzenecarboximidamide cores?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, the naphthyloxy group can be introduced via a Williamson ether synthesis by reacting 1-naphthol with a chloromethyl-substituted benzenecarboximidamide precursor under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). This method is analogous to the synthesis of brominated benzenecarboximidamide derivatives, where halogenated intermediates are used . Ultrasound-assisted methods (e.g., sonication at 40 kHz for 2–4 hours) may enhance reaction efficiency, as demonstrated in similar carbamate syntheses .

Q. Which analytical techniques are critical for characterizing the structural integrity of benzenecarboximidamide derivatives?

Key techniques include:

  • 1H/13C-NMR : To confirm substituent positions and assess purity. For example, the naphthyloxymethyl group would show aromatic proton signals at δ 7.2–8.5 ppm and a methylene bridge (CH₂O) at δ 4.5–5.0 ppm .
  • IR Spectroscopy : To identify functional groups (e.g., amidine C=N stretches near 1640–1680 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, as seen in fluorinated analogs (e.g., [M+H]+ for 3-fluoro derivatives at m/z 174.60) .

Q. How can researchers preliminarily assess the biological activity of this compound?

Begin with in vitro enzyme inhibition assays. For instance, test its interaction with amidine-binding enzymes (e.g., trypsin-like proteases) using fluorogenic substrates. Compare results to known analogs like diminazene (a benzenecarboximidamide derivative with antiparasitic activity) . Dose-response curves (0.1–100 µM) and IC₅₀ calculations provide initial efficacy metrics.

Advanced Questions

Q. How do substituents like fluorine or amidoxime groups impact the compound’s reactivity and bioactivity?

Substituents alter electronic and steric properties:

  • Fluorine : Electron-withdrawing groups (e.g., 3-fluoro substitution) increase electrophilicity at the amidine group, enhancing binding to negatively charged enzyme pockets. This is observed in 3-fluoro-benzamidine hydrochloride, which shows improved stability in metabolic assays .
  • Amidoxime : The addition of a hydroxyimino group (e.g., 3-(Hydroxyiminomethyl)benzamidoxime) introduces hydrogen-bonding capacity, potentially improving solubility and target engagement .
  • Methodology : Use DFT calculations (e.g., B3LYP/6-31G*) to model electronic effects and molecular docking (AutoDock Vina) to predict binding modes .

Q. How should researchers address contradictions in reported biological data for similar compounds?

Contradictions often arise from assay conditions or impurity profiles. For example:

  • Case Study : Diminazene derivatives show variable IC₅₀ values against parasitic proteases due to differences in buffer pH (6.5 vs. 7.4) or salt concentrations .
  • Resolution : Replicate assays under standardized conditions (e.g., 37°C, pH 7.4 PBS) and validate compound purity via HPLC (≥95% purity, C18 column, 254 nm) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyls or sulfonamides) to reduce logP. For example, 4-hydroxy substitutions in naphthalene improve aqueous solubility .
  • Metabolic Stability : Perform microsomal stability assays (human/rat liver microsomes, 1 mg/mL protein) with LC-MS/MS quantification. Fluorinated analogs often exhibit longer half-lives due to reduced CYP450 metabolism .
  • Pro-drug Approaches : Convert the amidine to a neutral amidoxime for improved membrane permeability, as seen in amidoxime-containing antivirals .

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